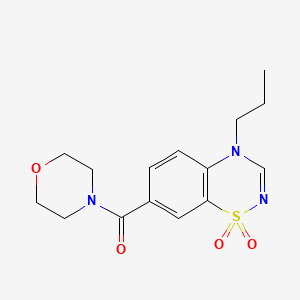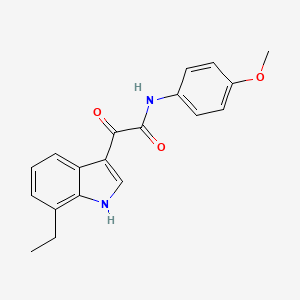
5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one, also known as Clonidine, is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), anxiety disorders, and withdrawal symptoms from alcohol and opioids. Clonidine is a potent α2-adrenergic agonist that acts on the central nervous system to reduce sympathetic outflow and decrease blood pressure. The chemical structure of Clonidine contains a cyclohexenone ring, a chlorophenyl group, and an isobutylamino group.
作用机制
5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one works by binding to α2-adrenergic receptors in the brain and spinal cord, which inhibits the release of norepinephrine and reduces sympathetic outflow. This results in a decrease in heart rate, blood pressure, and peripheral vascular resistance.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. The drug reduces sympathetic nervous system activity, leading to a decrease in heart rate, blood pressure, and peripheral vascular resistance. This compound also increases parasympathetic nervous system activity, which leads to a decrease in cardiac output and a decrease in renin secretion from the kidneys. Additionally, this compound has been shown to have sedative and analgesic effects, which may contribute to its use in treating anxiety disorders and opioid withdrawal symptoms.
实验室实验的优点和局限性
5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one has several advantages and limitations for use in laboratory experiments. The drug is relatively easy to synthesize and has a well-established mechanism of action. This compound is also readily available and inexpensive. However, this compound has a narrow therapeutic index, which means that the difference between a therapeutic dose and a toxic dose is small. Additionally, this compound has several side effects, including dry mouth, dizziness, and sedation, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research on 5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one. One area of interest is the potential use of this compound in the treatment of post-traumatic stress disorder (PTSD). Some studies have suggested that this compound may be effective in reducing PTSD symptoms, although more research is needed to confirm these findings. Another area of interest is the use of this compound in combination with other medications for the treatment of hypertension and other medical conditions. Finally, there is ongoing research into the development of new α2-adrenergic agonists that may have improved efficacy and fewer side effects than this compound.
合成方法
5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one is synthesized through a multistep process that involves the reaction of 3-chlorobenzaldehyde with cyclohexanone in the presence of sodium hydroxide to form 3-(3-chlorophenyl)cyclohexanone. The resulting intermediate is then reacted with isobutylamine and sodium borohydride to form this compound.
科学研究应用
5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one has been extensively studied for its potential therapeutic applications in various medical conditions. The drug has been shown to be effective in reducing blood pressure in patients with hypertension, particularly in those with resistant hypertension. This compound has also been used to treat ADHD in children and adults, as well as anxiety disorders and opioid withdrawal symptoms.
属性
IUPAC Name |
5-(3-chlorophenyl)-3-(2-methylpropylamino)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO/c1-11(2)10-18-15-7-13(8-16(19)9-15)12-4-3-5-14(17)6-12/h3-6,9,11,13,18H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHDZSGBEPDVQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC(=O)CC(C1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4898145.png)


![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B4898155.png)
![3-(4-methylphenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4898160.png)
![2-methoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-chlorobenzoate](/img/structure/B4898167.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-3-chlorophenyl)acetamide](/img/structure/B4898173.png)



![ethyl 6-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4898209.png)
![3-({1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4898216.png)
![propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate](/img/structure/B4898231.png)
![N,N-diethyl-3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B4898250.png)